4-Ethyl-2-trifluoromethyloxazolidine
Overview
Description
4-Ethyl-2-trifluoromethyloxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with an ethyl group at the 4-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-trifluoromethyloxazolidine can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethyl-1,3-oxazolidine with ethylating agents under controlled conditions. For instance, the reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-trifluoromethyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or trifluoromethyl positions using reagents like sodium hydride or organolithium compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures
Major Products Formed
Oxidation: Oxazolidinones.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolidines depending on the nucleophile used
Scientific Research Applications
4-Ethyl-2-trifluoromethyloxazolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-trifluoromethyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. The oxazolidine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-trifluoromethyloxazolidine: Similar structure but with a phenyl group instead of an ethyl group.
4-Methyl-2-trifluoromethyloxazolidine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-2-trifluoromethyloxazolidine is unique due to the presence of both an ethyl and a trifluoromethyl group, which impart distinct steric and electronic properties. These features make it a valuable compound for inducing stereoselectivity in chemical reactions and enhancing the pharmacokinetic properties of drug candidates .
Properties
IUPAC Name |
4-ethyl-2-(trifluoromethyl)-1,3-oxazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-2-4-3-11-5(10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENMAISXTXACCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(N1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953271 | |
Record name | 4-Ethyl-2-(trifluoromethyl)-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31185-55-4 | |
Record name | Oxazolidine, 4-ethyl-2-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-2-(trifluoromethyl)-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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